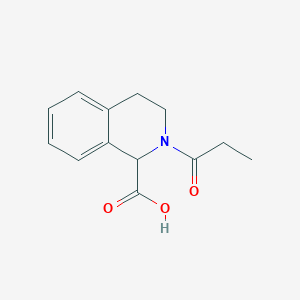
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, commonly known as IDQ, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. IDQ is a heterocyclic compound that belongs to the isoquinoline family and contains a carboxylic acid group, making it a versatile molecule for various research applications.
Wirkmechanismus
The mechanism of action of IDQ involves the chelation of metal ions through the carboxylic acid and nitrogen atoms in the isoquinoline ring. This results in a change in the fluorescence properties of IDQ, which can be measured and used to quantify the amount of metal ions present in a sample.
Biochemical and Physiological Effects:
IDQ has been shown to have minimal toxicity and does not interfere with normal cellular processes. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal ion transport and metabolism in living organisms. Additionally, IDQ has been used to investigate the role of metal ions in various diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IDQ is its selectivity for metal ions, which allows for accurate detection and quantification of metal ions in biological samples. Additionally, IDQ is stable and can be easily synthesized in large quantities. However, one limitation of IDQ is its sensitivity to pH and temperature, which can affect its fluorescence properties and accuracy of metal ion detection.
Zukünftige Richtungen
There are several future directions for IDQ research, including the development of new derivatives with enhanced selectivity for specific metal ions, as well as the application of IDQ in imaging techniques for visualizing metal ion distribution in living organisms. Additionally, IDQ could be used to study the role of metal ions in other diseases, such as cancer and diabetes. Overall, IDQ has the potential to be a valuable tool for advancing our understanding of metal ion biology and its implications in various diseases.
Synthesemethoden
IDQ can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then reacted with sodium methoxide to yield the final product, IDQ.
Wissenschaftliche Forschungsanwendungen
IDQ has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. Its unique structure allows for selective binding to metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in living organisms.
Eigenschaften
IUPAC Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-11(15)14-8-7-9-5-3-4-6-10(9)12(14)13(16)17/h3-6,12H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVWBUDPSGZDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
